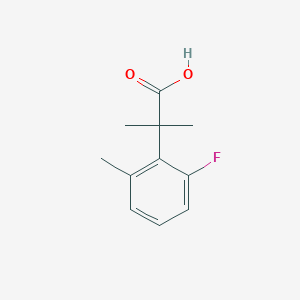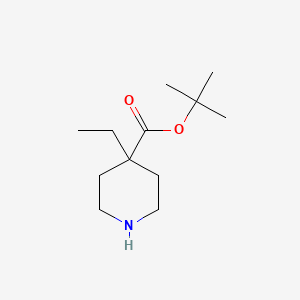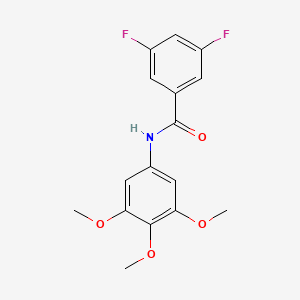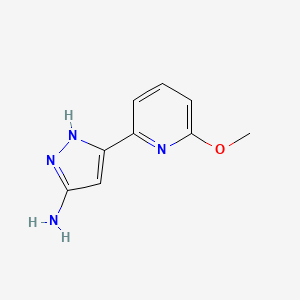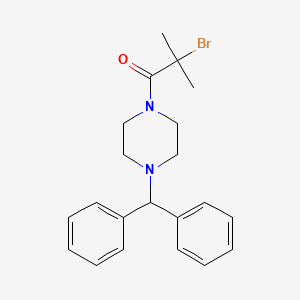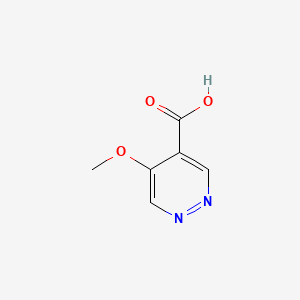
5-Methoxypyridazine-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxypyridazine-4-carboxylicacid is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by a methoxy group (-OCH3) attached to the fifth position and a carboxylic acid group (-COOH) at the fourth position of the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridazine-4-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyridazine derivative.
Methoxylation: Introduction of the methoxy group at the fifth position can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced at the fourth position using carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylates or ketones.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
科学研究应用
5-Methoxypyridazine-4-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 5-Methoxypyridazine-4-carboxylicacid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the nature of the target.
相似化合物的比较
Pyridazine: The parent compound without the methoxy and carboxylic acid groups.
Pyridazine-4-carboxylicacid: Lacks the methoxy group but contains the carboxylic acid group.
5-Methoxypyridazine: Contains the methoxy group but lacks the carboxylic acid group.
Uniqueness: 5-Methoxypyridazine-4-carboxylicacid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C6H6N2O3 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC 名称 |
5-methoxypyridazine-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-3-8-7-2-4(5)6(9)10/h2-3H,1H3,(H,9,10) |
InChI 键 |
LXMOLYKXTZMYQS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=NC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one](/img/structure/B15318759.png)
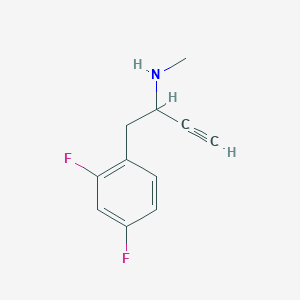

![N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride](/img/structure/B15318770.png)
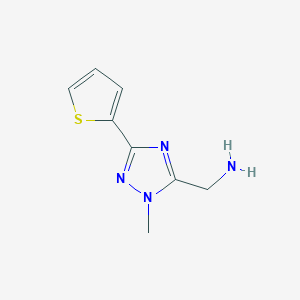
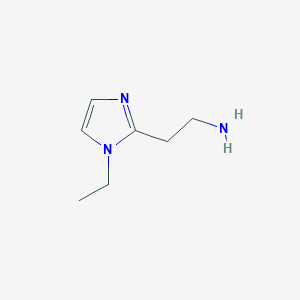

![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B15318793.png)

